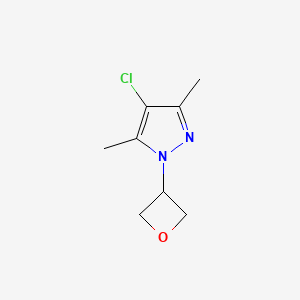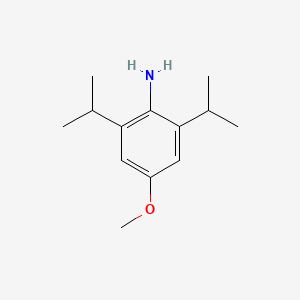
2,6-Diisopropyl-4-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Diisopropyl-4-methoxyaniline is an organic compound with the molecular formula C13H21NO. It is characterized by the presence of an aniline group attached to a benzene ring, which is further substituted with two isopropyl groups and one methoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Diisopropyl-4-methoxyaniline typically involves the following steps:
Nitration: The starting material, 2,6-diisopropylphenol, undergoes nitration to introduce a nitro group, forming 2,6-diisopropyl-4-nitrophenol.
Reduction: The nitro group is then reduced to an amine group, resulting in 2,6-diisopropyl-4-aminophenol.
Methylation: Finally, the amine group is methylated to produce this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions: 2,6-Diisopropyl-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The aniline group can be oxidized to form nitroso compounds or other oxidized derivatives.
Reduction: The compound can be reduced to form different amines or hydroxylamines.
Substitution: The methoxy and isopropyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as iron, tin, and hydrogen gas are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso derivatives, nitro compounds, and other oxidized products.
Reduction: Amines, hydroxylamines, and other reduced derivatives.
Substitution: Halogenated compounds, alkylated derivatives, and acylated products.
科学研究应用
2,6-Diisopropyl-4-methoxyaniline has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be employed in the study of biological systems and as a potential inhibitor in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism by which 2,6-Diisopropyl-4-methoxyaniline exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to specific molecular targets and interfering with their activity. The molecular targets and pathways involved can vary based on the context of the research.
相似化合物的比较
2,6-Diisopropylphenol
2,6-Diisopropyl-4-nitrophenol
2,6-Diisopropyl-4-aminophenol
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
分子式 |
C13H21NO |
|---|---|
分子量 |
207.31 g/mol |
IUPAC 名称 |
4-methoxy-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C13H21NO/c1-8(2)11-6-10(15-5)7-12(9(3)4)13(11)14/h6-9H,14H2,1-5H3 |
InChI 键 |
ZVFRHLNVPIDOTI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC(=C1N)C(C)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


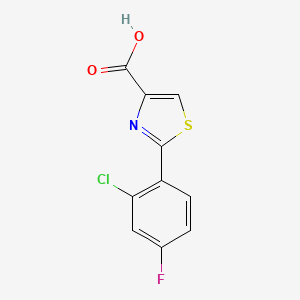
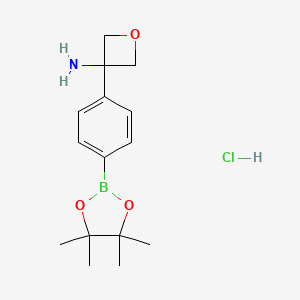

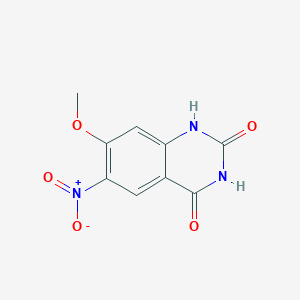
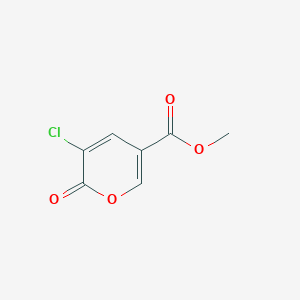
![8,9,10,11-Tetrahydro-7H-cyclohepta[a]naphthalen-7-one](/img/structure/B15330442.png)
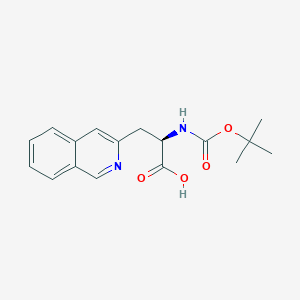
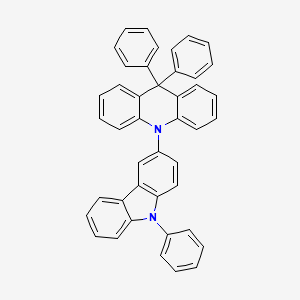
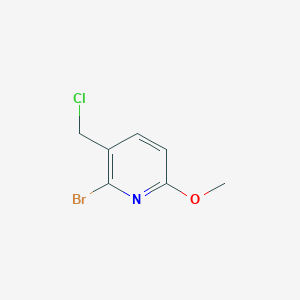
![(2-Methylbenzo[d]oxazol-7-yl)methanamine](/img/structure/B15330484.png)
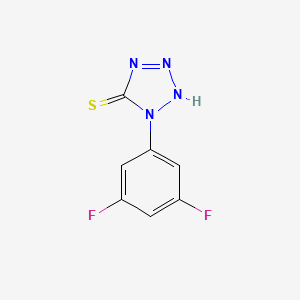
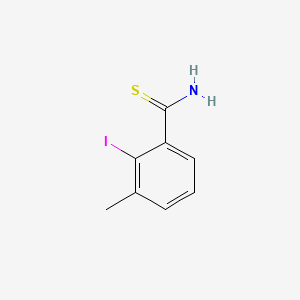
![4,4'-Difluoro-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B15330499.png)
